6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester
Overview
Description
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of acenaphthylene derivatives followed by esterification. The reaction conditions often require the use of strong bases and catalysts to facilitate the formation of the cyclopropane ring and subsequent esterification.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring and acenaphthylene moiety can engage in various binding interactions, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 7,7a-Dihydro-6bH-cycloprop[a]acenaphthylene-7-carboxylic acid
- 5,6a,7,7a-Tetrahydro-4H-cycloprop[a]acenaphthylene-7-carboxylic acid
- 7-Methyl-7,7a-dihydro-6bH-cycloprop[a]acenaphthylene
Uniqueness
6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of the ethyl ester group can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
ethyl tetracyclo[7.3.1.02,4.05,13]trideca-1(12),5,7,9(13),10-pentaene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-18-16(17)15-13-10-7-3-5-9-6-4-8-11(12(9)10)14(13)15/h3-8,13-15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFUTELRBYGKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C3=CC=CC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70376300 | |
Record name | Ethyl 7,7a-dihydro-6bH-cyclopropa[a]acenaphthylene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109475-21-0 | |
Record name | Ethyl 7,7a-dihydro-6bH-cyclopropa[a]acenaphthylene-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70376300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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